molecular formula C22H21N5O2 B2942964 9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898446-43-0

9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2942964
CAS No.: 898446-43-0
M. Wt: 387.443
InChI Key: PMXMDKDJCOLXLV-UHFFFAOYSA-N
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Description

9-(4-tert-Butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules This compound is characterized by its unique structure, which includes a tert-butylphenyl group, an oxo group, and a carboxamide group attached to a purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-tert-butylbenzoyl chloride with 2-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of microwave-assisted synthesis can enhance reaction rates and yields, making the process more efficient. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(4-tert-Butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted aromatic compounds, and various oxo derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, 9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Research is ongoing to explore its efficacy and safety in preclinical and clinical studies .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of 9-(4-tert-butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: A simpler compound with a tert-butyl group attached to a phenol ring.

    4,4’-Di-tert-butylbiphenyl: A compound with two tert-butylphenyl groups connected by a biphenyl linkage.

Uniqueness

9-(4-tert-Butylphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is unique due to its combination of functional groups and its purine-based structure. This uniqueness allows for specific interactions with biological targets and provides opportunities for the development of new therapeutic agents and advanced materials .

Properties

IUPAC Name

9-(4-tert-butylphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-22(2,3)14-9-11-15(12-10-14)27-20-17(25-21(27)29)16(18(23)28)24-19(26-20)13-7-5-4-6-8-13/h4-12H,1-3H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMDKDJCOLXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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